3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride
Description
Properties
Molecular Formula |
C9H13Cl2FN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-fluoro-4-pyrrolidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-6-11-5-3-7(8)9-2-1-4-12-9;;/h3,5-6,9,12H,1-2,4H2;2*1H |
InChI Key |
ICPMFOJSZPMCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with pyrrolidine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders:
Research indicates that 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride may serve as an intermediate in developing novel therapeutic agents targeting neurological disorders such as anxiety and depression. Its ability to interact with specific receptors involved in central nervous system pathways positions it as a candidate for further investigation in treating psychiatric conditions.
2. Enzyme Inhibition:
The compound has been studied for its potential to inhibit certain enzymes and receptors linked to neurological pathways. Its structural features allow effective interaction with biological targets, contributing to its therapeutic effects. Notably, studies have shown that it can modulate receptor activity, which may enhance its efficacy in treating various conditions .
3. Pain Management:
The compound's reactivity, attributed to the fluorinated pyridine and pyrrolidine groups, suggests potential applications in pain management. Investigations into its interactions with TRPV1 receptors indicate that it may act as an antagonist, providing insights into its analgesic properties in neuropathic pain models .
Interaction Studies
Recent studies have focused on understanding how 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride interacts with biological receptors:
- Receptor Binding: The compound has demonstrated significant binding affinity to various receptors implicated in CNS functions, suggesting its potential utility in pharmacotherapy for neurological disorders.
- Molecular Docking Studies: Computational docking studies have provided insights into the binding modes and affinities of this compound against specific targets, further validating its therapeutic potential .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to various receptors and enzymes. This interaction can modulate biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The pyrrolidine moiety contributes to conformational flexibility and hydrogen-bonding capabilities.
Comparison with Structurally Similar Compounds
Structural Analogs in the ABChem Catalog
lists compounds with pyrrolidine-pyridine scaffolds, including:
- AB18125 : 3-(Pyrrolidin-2-yl)pyridine
- AB18126 : 4-(Pyrrolidin-2-yl)pyridine
Key Differences :
Implications :
Comparison with Sulfonamide Analogs
describes 3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride :
Structural Contrast :
Functional Implications :
- The sulfonamide group in the analog enables hydrogen bonding with serine or threonine residues in enzymatic targets, broadening therapeutic applications .
Research Findings and Pharmacological Considerations
Electronic and Steric Effects
- Fluorine’s Role : The electron-withdrawing fluorine in the target compound may stabilize charge-transfer interactions in receptor binding, a feature absent in AB18125/AB18126 .
- Salt Form vs. Neutral Analogs : The dihydrochloride salt improves bioavailability but may require pH adjustment for in vivo use compared to neutral analogs .
Biological Activity
3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS Number: 2703756-62-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety. The presence of the fluorine atom is significant as it can influence the compound's electronic properties, potentially enhancing its biological activity.
Antibacterial Properties
Research indicates that derivatives of pyridine, including those with pyrrolidine substitutions, exhibit notable antibacterial activity. In vitro studies have shown that compounds similar to 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values for structurally related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride | TBD | TBD |
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
| Other pyridine derivatives | Varies | Various Gram-positive and Gram-negative bacteria |
The specific activity of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride remains to be fully characterized; however, its structural similarities suggest potential efficacy against similar pathogens.
Antifungal Activity
In addition to antibacterial properties, pyridine derivatives have also demonstrated antifungal activity. Compounds tested against Candida albicans showed MIC values ranging from 16.69 to 78.23 µM . This suggests that 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride could possess similar antifungal capabilities.
The mechanisms underlying the antimicrobial effects of pyridine derivatives often involve interference with microbial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival. For example, studies have indicated that the presence of halogen substituents can significantly enhance the bioactivity of these compounds by increasing their lipophilicity and membrane permeability .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various pyrrolidine derivatives found that specific modifications increased antibacterial potency significantly. The introduction of electron-withdrawing groups was correlated with enhanced activity against both Gram-positive and Gram-negative bacteria .
- Neuronal Nitric Oxide Synthase Inhibition : Another research avenue explored the potential of aminopyridine-based compounds as selective inhibitors for neuronal nitric oxide synthase (nNOS). The findings suggested that modifications in the structure could lead to high selectivity and potency against nNOS, which is crucial for developing treatments for neurodegenerative diseases .
- Fluorinated Compounds : The incorporation of fluorine into drug structures has been shown to improve metabolic stability and reduce degradation by enzymes, which may enhance the therapeutic effectiveness of compounds like 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from fluorinated pyridine precursors and pyrrolidine derivatives. A common approach includes:
- Condensation reactions to form the pyridine core, followed by nucleophilic substitution to introduce the pyrrolidine moiety .
- Salt formation : Conversion to the dihydrochloride form via treatment with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) to enhance solubility and crystallinity .
- Purification : Recrystallization from ethanol/water mixtures or use of reverse-phase HPLC to achieve >95% purity. Monitor purity via LC-MS and NMR .
Q. How can the structural integrity and enantiomeric purity of this compound be validated?
- Analytical Techniques :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers .
- X-ray crystallography to confirm absolute stereochemistry, particularly if the pyrrolidine ring has chiral centers .
- NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to assess enantiomeric excess .
Q. What safety protocols are essential for handling 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride?
- Precautions :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
- Store in a desiccator at 2–8°C to prevent hydrolysis.
- In case of exposure, follow first-aid measures outlined in Safety Data Sheets (SDS), including rinsing with water for 15 minutes and seeking medical attention .
Q. Which analytical techniques are most reliable for confirming the dihydrochloride salt form?
- Characterization Methods :
- Elemental analysis (CHNS) to verify stoichiometry of Cl⁻ ions.
- Thermogravimetric analysis (TGA) to assess dehydration and HCl loss patterns .
- X-ray powder diffraction (XRPD) to compare with known crystalline forms of dihydrochloride salts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Strategies :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to identify binding poses in active sites, focusing on fluorine’s electronegativity and pyrrolidine’s conformational flexibility .
- Conduct molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over 100+ ns trajectories .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .
Q. What strategies resolve contradictory data on the compound’s biological activity across studies?
- Approaches :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in compound purity .
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with phenotypic readouts (e.g., cAMP accumulation) to confirm mechanism .
- Meta-analysis : Compare datasets across publications, accounting for differences in solvent (DMSO vs. saline) and concentration ranges .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Solutions :
- Continuous flow reactors to enhance reaction control and reduce racemization during pyrrolidine coupling .
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
- Crystallization optimization : Screen solvents (e.g., acetone/water) to favor enantiopure crystal growth, leveraging Ostwald ripening principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
